3-(Pentylamino)phenol
Description
Structure
3D Structure
Properties
CAS No. |
138452-75-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(pentylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-8-12-10-6-5-7-11(13)9-10/h5-7,9,12-13H,2-4,8H2,1H3 |
InChI Key |
ZHORLLDLRQFJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(Pentylamino)phenol CAS 78483-47-3 chemical properties
Executive Summary
3-(Pentylamino)phenol (CAS 78483-47-3) is a specialized secondary aminophenol intermediate characterized by a lipophilic pentyl chain attached to the nitrogen of the m-aminophenol scaffold.[1] Its primary utility lies in oxidative coupling chemistry , where it serves as a color coupler (modifier) in permanent hair dye formulations and high-performance textile dyes.[1] In pharmaceutical development, the molecule acts as a privileged scaffold for the synthesis of N-alkylated benzoxazoles and hydroxyindoles, moieties frequently observed in serotonergic modulators and anti-inflammatory agents.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, optimized synthetic routes, and reactivity profiles, designed for researchers in organic synthesis and formulation science.
Physicochemical Profile
The introduction of the pentyl group significantly alters the lipophilicity of the parent 3-aminophenol, enhancing solubility in organic phases and facilitating membrane permeability—a critical factor in both transdermal delivery (cosmetics) and bioavailability (pharma).
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| Appearance | Off-white to beige solid or viscous oil | Tends to darken upon oxidation (air sensitive).[1] |
| LogP (Predicted) | 3.1 ± 0.4 | Significantly more lipophilic than 3-aminophenol (LogP ~0.2).[1] |
| pKa (Amine) | ~5.5 - 6.0 | Reduced basicity compared to aliphatic amines due to phenyl ring conjugation.[1] |
| pKa (Phenol) | ~9.8 - 10.0 | Typical phenolic acidity.[1] |
| Solubility | Soluble in Ethanol, DMSO, DCM, Ethyl Acetate | Low solubility in water (<1 mg/mL).[1] |
| H-Bond Donors | 2 | Phenolic -OH and Secondary -NH.[1] |
| H-Bond Acceptors | 2 |
Synthetic Methodologies
Strategic Analysis
Direct alkylation of 3-aminophenol with pentyl halides (e.g., 1-bromopentane) is chemically intuitive but practically flawed due to poly-alkylation (formation of tertiary amines) and O-alkylation byproducts.[1]
The Superior Route: Reductive Amination To ensure mono-N-alkylation selectivity, reductive amination using valeraldehyde (pentanal) is the industry standard.[1] This method proceeds via an imine intermediate which is selectively reduced, preventing over-alkylation.[1]
Optimized Protocol: Reductive Amination
Objective: Synthesis of this compound (>98% purity).
Reagents:
-
3-Aminophenol (1.0 eq)[1]
-
Valeraldehyde (Pentanal) (1.05 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq) or H₂/Pd-C[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation: Charge a flame-dried reactor with 3-aminophenol and DCE under N₂ atmosphere. Add valeraldehyde and acetic acid.[1] Stir at room temperature for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC/GC.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ solution until pH ~8.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1] Combine organic layers.
-
Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Isolation: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to remove traces of unreacted aminophenol.
Synthetic Workflow Visualization[1]
Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.
Mechanistic Reactivity & Applications
Oxidative Coupling (Dye Chemistry)
In cosmetic and textile applications, CAS 78483-47-3 functions as a coupler .[1] It does not produce color alone but reacts with a primary intermediate (e.g., p-phenylenediamine, PPD) in the presence of an oxidizing agent (H₂O₂).
-
Mechanism: The primary intermediate is oxidized to a diimine (quinonediimine), which undergoes electrophilic attack on the electron-rich ring of the this compound (specifically at the para position relative to the hydroxyl or amine group), forming a stable Indo dye.
-
Significance: The pentyl chain shifts the absorption maximum (
), typically providing deeper violet/blue tones and improving wash-fastness due to increased hydrophobicity.
Pharmaceutical Utility: Heterocycle Synthesis
For drug developers, this molecule is a precursor for N-pentyl-6-hydroxyindoles via the Bischler-Möhlau reaction or similar cyclization strategies.[1]
Reaction Logic:
This pathway is critical for generating lipophilic cores found in GPCR ligands where the pentyl chain occupies hydrophobic pockets in the receptor.
Quality Control & Analytics
To validate the synthesis, the following analytical parameters are established.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Retention Time: Expect shift relative to 3-aminophenol (more retained due to pentyl chain).[1]
NMR Validation (¹H, 400 MHz, DMSO-d₆):
-
δ 0.85 (t, 3H): Terminal methyl of pentyl group.[1]
-
δ 1.25-1.60 (m, 6H): Internal methylene protons.[1]
-
δ 2.95 (t, 2H): Methylene adjacent to Nitrogen (-NH-CH ₂-).[1]
-
δ 5.40 (br s, 1H): Amine proton (-NH -).[1]
-
δ 8.90 (s, 1H): Phenolic proton (-OH ).[1]
-
Aromatic Region: Multiplets typical of meta-substitution pattern.[1]
Safety & Toxicology (GHS Classification)
While specific data for CAS 78483-47-3 is often proprietary, its hazard profile is extrapolated from the aminophenol class and homologous series (e.g., 3-propylaminophenol).[1]
-
H317: May cause an allergic skin reaction (Sensitizer).[1][2][3][4]
-
H318: Causes serious eye damage (Phenolic/Amine nature).[1][3][4]
-
H411: Toxic to aquatic life with long-lasting effects (Lipophilicity increases bioaccumulation potential).[1]
Handling Precautions: Always handle in a fume hood. Use nitrile gloves (penetration time may be lower due to the lipophilic alkyl chain; double gloving recommended).[1] Avoid contact with strong oxidizers unless intended for reaction.[1]
References
-
PubChem. (n.d.).[1] 3-(Propylamino)phenol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Used for homologous series property extrapolation).[1]
-
European Commission. (2006).[1][5][6] Opinion on reaction products of oxidative hair dye ingredients. Scientific Committee on Consumer Products.[1] Retrieved from [Link](Authoritative source on oxidative coupling mechanism).
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link](Core reference for the synthesis protocol).
-
ECHA. (n.d.).[1] Registration Dossier - Aminophenols. European Chemicals Agency.[1] Retrieved from [Link](Basis for GHS safety classification).[1]
Sources
An In-Depth Technical Guide to the Aqueous Alkaline Solubility Profile of 3-(Pentylamino)phenol
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the aqueous alkaline solubility profile of 3-(Pentylamino)phenol. We delve into the fundamental chemical principles governing its solubility, provide detailed, field-proven experimental protocols, and offer insights into data analysis and interpretation. By explaining the causality behind experimental choices and grounding our methodology in authoritative standards, this document serves as a robust resource for characterizing this and similar phenolic compounds.
Introduction: The "Why" Behind the Profile
In pharmaceutical development and chemical manufacturing, understanding a compound's solubility is paramount. It directly influences bioavailability, processability, and formulation strategies. This compound, a substituted phenolic compound, possesses both a lipophilic pentyl chain and an ionizable hydroxyl group. Its solubility is therefore expected to be highly dependent on the pH of the aqueous medium.
Phenolic compounds are generally weak acids, and their solubility in water can dramatically increase at pH values above their dissociation constant (pKa)[1][2]. This is due to the conversion of the less polar, neutral phenol into its highly polar and water-soluble phenolate salt[3]. Characterizing this pH-dependent solubility is not merely an academic exercise; it is a critical step in designing effective extraction procedures, developing stable liquid formulations, and predicting a drug candidate's behavior in the alkaline environment of the small intestine.
This guide will equip you with the theoretical knowledge and practical, self-validating protocols to generate a reliable solubility profile of this compound in aqueous alkaline solutions.
Theoretical Framework: The Chemistry of Phenolic Solubility
The solubility of this compound in alkaline solutions is governed by a fundamental acid-base equilibrium. The phenolic hydroxyl group (-OH) can donate a proton to a base, forming a negatively charged phenolate ion (-O⁻).
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₇NO
-
Molecular Weight: 179.26 g/mol (Calculated)
-
Predicted pKa: 10.10 ± 0.10[4]. This value is critical as it represents the pH at which the compound exists in a 50:50 ratio of its neutral (phenol) and ionized (phenolate) forms. For comparison, the phenolic pKa of the related compound 3-aminophenol is 9.82[5][6][7].
The equilibrium between the neutral phenol (HA) and the ionized phenolate (A⁻) in water is described below:
C₁₁H₁₆NOH (phenol, less soluble) + H₂O ⇌ C₁₁H₁₆NO⁻ (phenolate, more soluble) + H₃O⁺
The relationship between pH, pKa, and the ratio of these two species is quantified by the Henderson-Hasselbalch equation [8][9][10]:
pH = pKa + log([A⁻] / [HA])
From this equation, we can deduce:
-
When pH < pKa , the neutral, less soluble form [HA] predominates.
-
When pH = pKa , the concentrations of the neutral [HA] and ionized [A⁻] forms are equal.
-
When pH > pKa , the ionized, more soluble phenolate form [A⁻] predominates[11].
This principle is the cornerstone of our investigation. By systematically increasing the pH of the aqueous solution, we shift the equilibrium towards the highly soluble phenolate, thereby increasing the overall measured solubility of the compound.
Caption: Ionization Equilibrium of this compound.
Experimental Design & Protocol: A Validated Approach
To ensure trustworthiness and reproducibility, we employ the Equilibrium Shake-Flask Method , a gold-standard technique recognized by regulatory bodies[12]. This method measures thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent system once equilibrium is achieved.
Materials and Reagents
-
Test Substance: this compound, solid, >98% purity.
-
Buffer Systems: Prepare a series of aqueous buffers covering the pH range of interest (e.g., pH 8.0 to 13.0). Use buffers with sufficient capacity, such as phosphate and borate systems. Verify the final pH of each buffer solution with a calibrated pH meter.
-
Reagent Grade Water: High-purity, deionized water.
-
Analytical Solvent: Acetonitrile or Methanol (HPLC grade) for dilutions.
-
Equipment:
-
Analytical balance
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, pre-tested for non-binding of the analyte)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and vials
-
The Equilibrium Shake-Flask Method (SOP)
This protocol is designed as a self-validating system. Running samples in duplicate or triplicate is essential for assessing reproducibility[13].
Step 1: Preparation of Test Samples
-
To a series of glass vials, add an excess amount of solid this compound. "Excess" is critical; there must be undissolved solid visible at the end of the experiment to ensure a saturated solution has been achieved. A starting point is to add ~5-10 mg of solid to 2 mL of each buffer solution.
Step 2: Equilibration
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours[13][14].
-
Expert Insight (Causality): The goal is to reach thermodynamic equilibrium. To validate the equilibration time, a preliminary experiment can be run where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the later time points.
-
Step 3: Phase Separation
-
After equilibration, allow the vials to stand briefly to let the larger particles settle.
-
To separate the saturated aqueous phase from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Expert Insight (Trustworthiness): Centrifugation is superior to filtration alone as the primary separation step, as it minimizes the risk of filter clogging and potential compound adsorption to the filter membrane.
-
Step 4: Sample Collection and Dilution
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Expert Insight (Causality): This filtration step removes any remaining microscopic particulate matter that could interfere with the analytical measurement. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter.
-
-
Accurately perform a serial dilution of the filtered sample with the appropriate analytical solvent to bring the concentration within the linear range of the calibration curve.
Analytical Quantification: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and accessible method for quantifying phenolic compounds, which typically exhibit strong absorbance in the UV range (around 280 nm)[15][16].
Step 1: Wavelength Selection
-
Prepare a dilute solution of this compound in the analytical solvent. Scan the solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Step 2: Calibration Curve
-
Prepare a series of standard solutions of this compound of known concentrations in the analytical solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.995). The equation of this line (y = mx + c) will be used to calculate the concentration of the unknown samples.
Step 3: Sample Analysis
-
Measure the absorbance of the diluted, filtered samples from the solubility experiment at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility in the original buffer.
Caption: Shake-Flask Solubility Experimental Workflow.
Data Analysis and Profile Generation
The result of the experimental work is a set of solubility values at different pH points. This data should be compiled into a clear, structured table for easy interpretation.
Data Presentation
| pH of Buffer | Solubility (mg/mL) Trial 1 | Solubility (mg/mL) Trial 2 | Average Solubility (mg/mL) | Standard Deviation |
| 8.0 | [Data] | [Data] | [Calculated] | [Calculated] |
| 9.0 | [Data] | [Data] | [Calculated] | [Calculated] |
| 10.0 | [Data] | [Data] | [Calculated] | [Calculated] |
| 11.0 | [Data] | [Data] | [Calculated] | [Calculated] |
| 12.0 | [Data] | [Data] | [Calculated] | [Calculated] |
| 13.0 | [Data] | [Data] | [Calculated] | [Calculated] |
Visualizing the Profile
The most powerful way to represent this data is by plotting the Average Solubility (on a logarithmic scale, if the range is wide) against the pH. This graph is the solubility profile . It will typically show a flat, low-solubility region at lower pH values, followed by a sharp increase in solubility as the pH approaches and surpasses the compound's pKa.
Influential Factors & Advanced Considerations
-
Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature. If required, profiles can be generated at different temperatures (e.g., 25°C and 37°C) to assess the thermodynamic properties of dissolution.
-
Ionic Strength: The concentration and type of ions in the buffer can influence solubility through "salting-in" or "salting-out" effects[17][18]. For rigorous studies, it may be necessary to maintain a constant ionic strength across all buffer solutions.
-
Compound Stability: At very high pH, some phenolic compounds can be susceptible to oxidative degradation, which may appear as a color change in the solution[1]. It is wise to assess the stability of the compound over the equilibration period, for example, by using a stability-indicating HPLC method.
-
Alternative Analytical Methods: While UV-Vis is effective, HPLC (High-Performance Liquid Chromatography) offers superior specificity and can separate the parent compound from any potential degradants or impurities. It is the preferred method for regulatory submissions.
Conclusion
Determining the aqueous alkaline solubility profile of this compound is a critical characterization step driven by the fundamental principles of acid-base chemistry. By employing a robust, self-validating protocol like the shake-flask method and utilizing a reliable analytical technique, researchers can generate high-quality, reproducible data. This profile is not just a set of numbers; it is an essential tool that informs formulation development, predicts in vivo behavior, and enables rational, science-driven decision-making in the laboratory and beyond.
References
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
ACS Publications. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. Retrieved from [Link]
-
ResearchGate. (2019). UV -Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
LookChem. (n.d.). 3-PENTYL-PHENOL 20056-66-0 wiki. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
NIH. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Retrieved from [Link]
-
International Journal of Pharmacognosy and Phytochemical Research. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]
-
NIH. (n.d.). Effect of Water on Phenol Separation from Model Oil with Ionic Liquids Based on COSMO-RS Calculation and Experimental Study. Retrieved from [Link]
-
Core.ac.uk. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
-
AdiChemistry. (n.d.). Solubility of phenols in alkalies - acidic nature. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]
-
YouTube. (2019). Henderson-Hasselbalch Example 1. Retrieved from [Link]
-
ResearchGate. (2018). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
Chegg.com. (2018). Solved Use the Henderson-Hasselbalch equation to determine.... Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Methodological & Application
Protocol for synthesizing 3-(Pentylamino)phenol from resorcinol and pentylamine
Abstract & Strategic Overview
This application note details the selective
The synthesis challenges the chemist to achieve mono-selectivity (preventing the formation of 1,3-dipentylaminobenzene) while managing the oxidative sensitivity of electron-rich phenolic systems. Unlike standard
Key Advantages of This Protocol:
-
Atom Economy: Utilizes a direct thermal condensation method, avoiding heavy metal catalysts.
-
Selectivity Control: Optimized stoichiometry and thermal ramping profiles minimize di-substitution.
-
Self-Validating Workup: A specific acid-base extraction sequence ensures the removal of both unreacted starting materials and neutral byproducts without column chromatography.
Reaction Mechanism: The Tautomeric Gateway
The reaction does not proceed via a classical benzyne or activated
Mechanistic Pathway[1][2][3][4][5][6][7]
-
Tautomerization: Under thermal forcing conditions (>140°C), resorcinol (A) equilibrates with cyclohexane-1,3-dione (B).
-
Nucleophilic Attack: Pentylamine attacks the carbonyl carbon of the keto-form.
-
Elimination & Aromatization: Loss of water and re-aromatization drives the equilibrium toward the thermodynamically stable this compound (C).
Figure 1: Mechanistic pathway relying on keto-enol tautomerism to facilitate amine attack.
Experimental Protocol
Materials & Safety
Safety Warning: Pentylamine is corrosive and volatile. Resorcinol is a skin irritant and disrupts thyroid function. All operations must be performed in a fume hood. The reaction involves a pressurized vessel; ensure the autoclave is rated for at least 20 bar.
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Resorcinol | 110.11 | 1.0 | 11.0 g | Substrate |
| Pentylamine | 87.16 | 1.2 | 13.9 mL | Nucleophile |
| Water | 18.02 | Solvent | 20 mL | Solvent/Medium |
| Argon | - | - | Balloon | Inert Atmosphere |
Step-by-Step Synthesis
Step 1: Charge and Seal
-
To a 100 mL stainless steel autoclave (PTFE-lined), add 11.0 g resorcinol (100 mmol).
-
Add 20 mL deionized water . Note: Water acts as a polar medium that stabilizes the transition state and aids in heat transfer.
-
Add 13.9 mL pentylamine (120 mmol). The slight excess drives the equilibrium but is kept low to prevent di-substitution.
-
Purge the headspace with Argon for 2 minutes to remove oxygen (prevents formation of dark oxidation tars).
-
Seal the autoclave tightly.
Step 2: Thermal Reaction
-
Place the autoclave in a heating block or oil bath.
-
Ramp 1: Heat to 120°C over 30 minutes.
-
Ramp 2: Heat to 180°C and hold for 12 hours .
-
Insight: Temperatures below 160°C result in sluggish conversion. Exceeding 200°C significantly increases the formation of 1,3-dipentylaminobenzene.
-
-
Cool the vessel to room temperature naturally.
Step 3: Workup (The Self-Validating Purification) This workup exploits the amphoteric nature of the product (phenol + amine) to separate it from neutral impurities and starting materials.
-
Solvent Swap: Transfer the reaction mixture to a round-bottom flask. Rinse the autoclave with methanol. Concentrate under reduced pressure to remove methanol, water, and excess pentylamine.
-
Dissolution: Dissolve the viscous residue in 100 mL Ethyl Acetate (EtOAc) .
-
Wash 1 (Resorcinol Removal): Wash the organic layer with 3 x 50 mL Water .
-
Logic: Resorcinol is highly water-soluble (110 g/100 mL). The lipophilic pentyl chain keeps the product in the organic phase.
-
-
Extraction (Validation Step): Extract the organic layer with 2 x 50 mL 1M HCl .
-
Recovery: Neutralize the combined acidic aqueous extracts with saturated NaHCO₃ solution until pH ~8. The product will oil out or precipitate.
-
Final Extraction: Extract the cloudy aqueous mixture with 2 x 50 mL EtOAc . Dry over Na₂SO₄, filter, and concentrate.
Purification
If the product purity is <95% by TLC/HPLC:
-
Distillation: Kugelrohr distillation (High Vacuum, ~160-170°C @ 0.5 mmHg).
-
Recrystallization: If solid, recrystallize from a Hexane:EtOAc (9:1) mixture.
Process Logic & Troubleshooting Flowchart
The following diagram illustrates the decision-making process during the workup to ensure high purity.
Figure 2: Acid-Base purification strategy leveraging the amphoteric nature of the aminophenol.
Characterization & Specifications
| Parameter | Specification | Method |
| Appearance | Pale brown viscous oil or low-melting solid | Visual |
| Yield | 65 - 75% | Gravimetric |
| ¹H NMR (CDCl₃) | 400 MHz NMR | |
| IR Spectrum | 3300-3400 cm⁻¹ (OH/NH stretch), 1600 cm⁻¹ (Ar-C=C) | FTIR |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Temperature too low (<160°C) | Increase autoclave temperature to 180°C. |
| Black Tar Formation | Oxidation during heating | Ensure rigorous Argon purge; check autoclave seal. |
| Product is Solid/Sticky | Residual Resorcinol | Repeat the Water/EtOAc wash step vigorously. |
| Di-substituted Product | Excess Amine | Reduce Pentylamine equivalents to 1.1 or 1.0. |
References
-
Mitsui Petrochemical Industries. (1990).[4] Method of producing N-alkylaminophenols. European Patent EP0402935A2. Link
-
Sumitomo Chemical Co. (1975).[11] Process for separating resorcinol from hydroquinone. US Patent 3,929,910.[11] Link
-
ChemicalBook. (n.d.). 3-Diethylaminophenol Synthesis and Properties. Link
-
PrepChem. (n.d.). Preparation of 3-aminophenol from resorcinol. Link
-
National Institutes of Health (NIH). (2022). Complexes of resorcin[4]arene with secondary amines. Beilstein J. Org. Chem. Link
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Mechanistic Profiling and Protocol Optimization: Oxidative Coupling of 3-(Pentylamino)phenol with p-Phenylenediamine
Abstract
This Application Note provides a rigorous technical framework for analyzing the oxidative reaction between p-phenylenediamine (PPD) and the coupler 3-(pentylamino)phenol . Designed for formulation scientists and toxicologists, this guide details the reaction kinetics, chromophore formation pathways, and a self-validating spectrophotometric protocol. We elucidate the formation of the indoaniline chromophore while addressing competitive pathways such as Bandrowski’s Base formation.
Introduction: The Chemistry of Oxidative Dyeing
In permanent hair coloration, color is generated in situ via the oxidative coupling of a primary intermediate (PPD) and a coupler (this compound). While PPD provides the reactive backbone, the coupler determines the final spectral characteristics (color shade) and stability.
This compound is a secondary amine derivative of
Reaction Mechanism
The formation of the dye follows a multi-step radical-mediated pathway. This process is pH-dependent, typically requiring an alkaline environment (pH 9.0–10.[1]5) to facilitate the deprotonation of the coupler and the oxidation of PPD.
Step 1: Oxidation of PPD
The reaction initiates with the two-electron oxidation of PPD by hydrogen peroxide (
Step 2: Activation of the Coupler
At alkaline pH, this compound exists in equilibrium with its phenolate form. The amino group (
-
Electronic Effect: The amine is a stronger activator than the hydroxyl group.
-
Regioselectivity: The QDI preferentially attacks the carbon para to the amine (Position 4) or para to the hydroxyl (Position 6). Due to the higher nucleophilicity of the amine-activated positions, attack at C4 (para to the pentylamino group) is kinetically favored, leading to an indoaniline structure.
Step 3: Leuco-Dye Formation and Final Oxidation
The QDI undergoes a Michael-type addition with the coupler to form a leuco-dye (colorless intermediate). This intermediate is immediately oxidized by a second equivalent of QDI (or
Competitive Pathway: Bandrowski’s Base
If the coupler concentration is insufficient or the reaction kinetics are slow, QDI reacts with unoxidized PPD to form Bandrowski’s Base (a trimeric sensitizer). Optimizing the Coupler:PPD ratio (>1:1) suppresses this pathway.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of oxidative coupling. The primary path (solid lines) yields the desired dye; the dashed path indicates the competitive formation of allergenic byproducts.
Experimental Protocol: Spectrophotometric Kinetic Analysis
This protocol quantifies the reaction rate and maximum absorbance (
Reagents and Equipment
| Component | Specification | Purpose |
| Buffer | 0.2M Carbonate-Bicarbonate, pH 10.0 | Mimics application pH; ensures deprotonation. |
| PPD Stock | 10 mM in degassed water | Primary intermediate (prepare fresh). |
| Coupler Stock | 10 mM in Ethanol/Water (1:1) | This compound source. Ethanol aids solubility. |
| Oxidant | 3% | Drives the oxidation. |
| Quencher | 1M Sodium Ascorbate | Stops reaction for endpoint analysis (optional). |
| Detector | UV-Vis Spectrophotometer | Scanning range 350–800 nm. |
Step-by-Step Methodology
Phase 1: Baseline Correction
-
Prepare a blank cuvette containing 2.0 mL Buffer + 0.5 mL Ethanol.
-
Perform a baseline scan (350–800 nm).
Phase 2: Reaction Initiation
-
In a quartz cuvette, add 1.5 mL Buffer .
-
Add 0.25 mL Coupler Stock (Final conc: ~0.83 mM).
-
Add 0.25 mL PPD Stock (Final conc: ~0.83 mM). Note: Equimolar ratio prevents Bandrowski's base.
-
Initiate reaction by adding 100 µL
. -
Immediately invert cuvette 3x to mix (do not vortex vigorously to avoid bubbles).
Phase 3: Data Acquisition
-
Kinetic Mode: Monitor absorbance at expected
(approx. 550–580 nm for indoanilines) every 10 seconds for 15 minutes. -
Spectral Scan: After 15 minutes (plateau), scan from 350–800 nm to characterize the full dye profile.
Experimental Workflow Diagram
Figure 2: Operational workflow for kinetic analysis. The QC step ensures the dye has formed stably without rapid degradation.
Data Analysis & Interpretation
Calculating Reaction Rate
The formation of the dye typically follows pseudo-first-order kinetics when oxidant is in excess. Plot
-
Linear Plot: Confirms first-order kinetics with respect to the dye formation.
-
Slope:
(Observed rate constant).
Spectral Characterization
The resulting dye is an Indoaniline .
-
Expected
: 540–580 nm (Violet/Purple region). -
Bathochromic Shift: The pentyl group on the amine nitrogen exerts a positive inductive effect (+I), potentially shifting the
to a longer wavelength (red-shift) compared to the unsubstituted -aminophenol parent dye.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Brown/Muddy Color | Bandrowski's Base formation | Increase Coupler:PPD ratio to 1.5:1. |
| Slow Reaction | pH too low (< 9.0) | Adjust buffer to pH 10.0 using NaOH. |
| Precipitation | Dye insolubility | Increase Ethanol content in solvent matrix. |
References
-
Corbett, J. F. (1969). The Role of Meta Difunctional Benzene Derivatives in Oxidative Hair Dyeing.[3] I. Reaction With p-Diamines. Journal of the Society of Cosmetic Chemists.
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-phenylenediamine.[4][5][2][3][6][7][8][9][10] SCCS/1443/11.[10] European Commission.
-
Morel, O. J., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561.
-
Nichem Solutions. (2023). Oxidation and Coupling Mechanism of PPD.[1][4]
Sources
- 1. nichem.solutions [nichem.solutions]
- 2. Opinion concerning p-Methylaminophenol (Colipa n° A22) - adopted by the Scientific Committee on Cosmetic Products and Non-food Products intended for Consumers during the plenary of 23 June 1999 | Scientific Committees [ec.europa.eu]
- 3. US5183941A - Hair dye coupler compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. webcentral.uc.edu [webcentral.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive reaction of tryptophan with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
Application Note and Protocols for the Preparation of Stable Stock Solutions of 3-(Pentylamino)phenol
Abstract
This comprehensive guide provides a detailed protocol for the preparation of stable, research-grade stock solutions of 3-(Pentylamino)phenol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical chemical properties of this compound and outlines a systematic approach to solvent selection, solution preparation, and long-term storage. By addressing the inherent instability of aminophenols, particularly their susceptibility to oxidation, this protocol incorporates best practices, including the use of antioxidants and controlled environmental conditions, to ensure the integrity and reproducibility of experimental results.
Introduction: Understanding the Chemistry of this compound
This compound is an organic molecule featuring both a phenol ring and a secondary amine group. This bifunctional nature dictates its chemical behavior, including its solubility and stability. The phenolic hydroxyl group imparts weak acidity, while the pentylamino group provides basic characteristics. This amphoteric nature can be exploited to enhance solubility through pH adjustment.
A critical consideration for aminophenols is their propensity for oxidation. The electron-donating nature of the amino group makes the phenol ring highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This degradation often results in the formation of colored quinone-imine species, leading to a discoloration of the solution and a decrease in the compound's potency. Therefore, the preparation of stable stock solutions necessitates measures to mitigate these oxidative pathways.
Pre-Protocol Considerations: Safety and Material Purity
2.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) before carefully transferring it to a sealed container for disposal.
2.2. Reagent and Solvent Quality
The purity of the this compound solid and the solvents used for dissolution is paramount to the stability of the final stock solution.
-
Compound Purity: Utilize this compound of the highest possible purity (e.g., ≥97%) to minimize the presence of catalytic impurities.
-
Solvent Grade: Employ high-purity, anhydrous solvents (e.g., HPLC or ACS grade). The presence of water and peroxides in solvents can accelerate degradation.
Solubility and Solvent Selection
The selection of an appropriate solvent is the foundational step in preparing a stable stock solution. Based on the properties of structurally similar compounds like 3-(dimethylamino)phenol and phenol, the following solubility characteristics can be anticipated for this compound.[1][2][3]
Table 1: Anticipated Solubility of this compound in Common Laboratory Solvents
| Solvent | Anticipated Solubility | Rationale and Remarks |
| Water | Very slightly soluble to insoluble | The hydrophobic pentyl chain significantly reduces aqueous solubility. Solubility may be slightly enhanced at elevated temperatures or by adjusting pH.[2][4] |
| Ethanol, Methanol | Soluble | The polar hydroxyl group of the alcohols can hydrogen bond with the phenol and amine moieties. |
| DMSO, DMF | Highly soluble | These polar aprotic solvents are excellent at solvating a wide range of organic molecules. |
| Acetone | Soluble | A moderately polar solvent capable of dissolving many organic compounds.[5] |
| Chloroform, Dichloromethane | Soluble | Non-polar to moderately polar organic solvents suitable for compounds with hydrophobic character. |
Recommended Primary Solvents: For most applications, Dimethyl Sulfoxide (DMSO) or Ethanol are recommended as the initial solvents of choice due to their broad solvating power and compatibility with many biological assays.
Protocol for the Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, incorporating measures to ensure its stability.
4.1. Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid or Butylated Hydroxytoluene (BHT) (optional antioxidant)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
4.2. Experimental Workflow
Sources
Application Notes and Protocols: The Strategic Use of 3-(Pentylamino)phenol as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Potential of 3-(Pentylamino)phenol
In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). This compound, a derivative of 3-aminophenol, emerges as a highly versatile building block, offering dual reactivity through its secondary amine and phenolic hydroxyl functionalities.[1] This unique structural motif positions it as a valuable precursor for a range of therapeutic agents, particularly in the synthesis of beta-adrenergic antagonists (beta-blockers) and other pharmacologically active molecules.[2] The presence of the N-pentyl group can also impart favorable lipophilic characteristics to the final drug molecule, potentially influencing its pharmacokinetic profile. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and safety considerations for its application in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis. While specific experimental data for this compound is not extensively published, we can infer its properties from related compounds and the parent molecule, 3-aminophenol.
| Property | Estimated/Reported Value | Source/Reference |
| Molecular Formula | C₁₁H₁₇NO | - |
| Molecular Weight | 179.26 g/mol | - |
| Appearance | Expected to be an off-white to tan crystalline solid | General observation for aminophenols |
| Melting Point | Estimated: 50-70 °C | Based on 3-pentadecyl-phenol (50-53 °C)[3] |
| Boiling Point | > 250 °C (decomposes) | Based on 3-dimethylaminophenol (265-268 °C)[4] |
| Solubility | Moderately soluble in water, soluble in alcohols, ethers, and acetone. | Inferred from phenol and aminophenol properties[5] |
Spectroscopic Characterization (Predicted and Reference Data):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), the N-H proton, the methylene groups of the pentyl chain, and a terminal methyl group. The spectrum of the parent compound, 3-aminophenol, provides a reference for the aromatic region.[6]
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons (with the carbon bearing the hydroxyl group shifted downfield), and the five carbons of the pentyl chain.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹), an N-H stretching band (around 3300-3500 cm⁻¹), C-H stretching bands for the aromatic and aliphatic components, and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).[7][8]
-
Mass Spectrometry: The mass spectrum (electron ionization) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve cleavage of the pentyl chain. The mass spectrum of 3-aminophenol shows a prominent molecular ion peak at m/z 109.[9]
Core Synthetic Applications: Gateway to Beta-Blocker Analogues
A primary application of aminophenols in pharmaceutical synthesis is in the construction of aryloxypropanolamine beta-blockers.[2] The general synthetic strategy involves a two-step sequence: O-alkylation of the phenolic hydroxyl group with an epoxide, followed by the opening of the newly formed epoxide ring with an amine. In the case of this compound, the secondary amine is already incorporated, allowing for a streamlined synthesis of novel beta-blocker candidates.
Workflow for the Synthesis of a Propranolol Analogue
The following workflow outlines the synthesis of a hypothetical propranolol analogue, 1-((3-(pentylamino)phenoxy)-3-(isopropylamino)propan-2-ol, demonstrating the utility of this compound as a key intermediate.
Caption: Synthetic workflow for a beta-blocker analogue.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (Reductive Amination)
This protocol describes the N-alkylation of 3-aminophenol with pentanal via reductive amination.[3]
Materials:
-
3-Aminophenol
-
Pentanal
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 3-aminophenol (1 equivalent) in methanol, add pentanal (1.1 equivalents).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 1-((3-(Pentylamino)phenoxy)-3-(isopropylamino)propan-2-ol
This protocol details the synthesis of the target beta-blocker analogue from this compound.
Part A: Synthesis of the Epoxide Intermediate
This step involves the O-alkylation of this compound with epichlorohydrin.[10]
Materials:
-
This compound
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).
-
Add epichlorohydrin (1.5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can often be used in the next step without further purification.
Part B: Epoxide Ring Opening with Isopropylamine
This final step involves the nucleophilic attack of isopropylamine on the epoxide intermediate.[1]
Materials:
-
Crude epoxide intermediate from Part A
-
Isopropylamine
-
Isopropanol
-
Reflux condenser
Procedure:
-
Dissolve the crude epoxide intermediate in isopropanol.
-
Add an excess of isopropylamine (3-5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final product.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the synthesized compounds is critical. The following analytical techniques are recommended:
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring and purity assessment | Single spot for the purified product with a specific Rf value. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Signals corresponding to all protons and carbons in the expected structure. |
| FT-IR | Identification of functional groups | Presence of O-H, N-H, C-H (aliphatic and aromatic), and C-O bands. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | Molecular ion peak corresponding to the calculated mass of the product. |
| HPLC | Purity determination | A single major peak indicating high purity. |
Safety and Handling
This compound and its derivatives should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Toxicity: Aminophenols can be toxic if ingested, inhaled, or absorbed through the skin.[13] Assume this compound has similar toxicity.
-
Irritation: The compound may cause skin and eye irritation.[11] In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile intermediate in pharmaceutical synthesis. Its dual functionality allows for the efficient construction of complex molecules, particularly in the realm of beta-blockers and related therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. Future work could focus on expanding the library of bioactive molecules derived from this compound and investigating the structure-activity relationships of these new chemical entities.
References
-
Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]
-
Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. [Link]
-
Rational synthesis of pindolol imprinted polymer by non-covalent protocol based on computational approach. PubMed. [Link]
-
Selective alkylation of aminophenols. ARKIVOC. [Link]
- Synthesis of aryloxypropanolamines and arylethanolamines.
-
Synthesis and Beta-Adrenergic Receptor Blocking Potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. PubMed. [Link]
-
Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin. ResearchGate. [Link]
-
3-(Dimethylamino)phenol. PubChem. [Link]
-
Physical Properties of Phenol. Chemistry LibreTexts. [Link]
-
Phenol, 3-amino-. NIST WebBook. [Link]
-
ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. [Link]
-
Phenol, 3-(dimethylamino)-. NIST WebBook. [Link]
-
Phenol, 3-amino-. NIST WebBook. [Link]
- Phenol alcohol-epichlorohydrin reaction products.
- Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes.
-
Phenol. Wikipedia. [Link]
-
FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). ResearchGate. [Link]
-
The Pherobase NMR: Pentan-3-ol. The Pherobase. [Link]
- Product containing epichlorohydrin, its preparation and its use in various applications.
-
Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines. PubMed. [Link]
- A kind of preparation method of pindolol medicine.
-
Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol. Preprints.org. [Link]
-
1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. ResearchGate. [Link]
-
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
2-[1-(Methylamino)pentyl]phenol. PubChem. [Link]
-
3-Methyl-1-phenyl-3-pentanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Phenol, 3-methyl-. NIST WebBook. [Link]
-
Design and synthesis of propranolol analogues as serotonergic agents. PubMed. [Link]
-
Adrenergic agents. 8.1 Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. PubMed. [Link]
-
Synthesis and crystal structure of ( S )-pindolol. Sci-Hub. [Link]
-
Phenol - Safety Data Sheet. Carl ROTH. [Link]
-
Mass spectrum of compound phenol, 2-methoxy-3-(2-propenyl)- of whole plant hexane fraction of Achillea wilhelmsii (WHFAW). ResearchGate. [Link]
-
Phenol, 3-methyl-. NIST WebBook. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. fishersci.fr [fishersci.fr]
- 13. JPS59130866A - Production of pindolol preparation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Pentylamino)phenol Solubility & Formulation
[1]
Product: this compound (N-Pentyl-m-aminophenol) Application: Oxidative Hair Color, Textile Dye Intermediates Chemical Class: N-Substituted Aminophenol Coupler Key Challenge: Hydrophobic instability in aqueous/alkaline environments.[1][2]
Technical Overview & Mechanism
This compound presents a distinct formulation challenge compared to its parent molecule, m-aminophenol.[1][2] While the parent molecule is moderately water-soluble (~26 g/L), the addition of the C5 pentyl chain drastically increases the partition coefficient (LogP), shifting the molecule from hydrophilic to lipophilic.
The Solubility Paradox
In oxidative dye formulations, this coupler must remain dissolved in two distinct environments:
-
The Dye Base (Chassis): Often an oil-in-water emulsion or gel with high surfactant load.[1][2]
-
The Application Mix: Diluted 1:1 with aqueous Hydrogen Peroxide (pH < 4), causing a sudden shift in polarity and pH.[1]
Failure Mode: The molecule typically crystallizes during the "Application Mix" phase. The pentyl tail drives the molecule out of the aqueous phase when the surfactant micelle structure is disrupted by dilution, leading to "spotty" color deposition or zero color yield.
Solubilization Mechanism
To solve this, we cannot rely on simple solvation. We must employ Hydrotropic Solubilization and Mixed-Micellar Shielding .[1][2]
-
Hydrotropy: Using short-chain glycols (e.g., Hexylene Glycol) to disrupt the water structure and lower the interfacial tension around the pentyl chain.
-
Micellar Shielding: Using non-ionic surfactants with high HLB (Hydrophilic-Lipophilic Balance) to sequester the coupler within the palisade layer of the micelle.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My formulation creates crystals immediately upon mixing with the developer."
Diagnosis: This is a Dilution Shock .[1] Your solvent system relies too heavily on volatile solvents (ethanol/IPA) which partition into the water phase upon dilution, leaving the coupler "stranded."
Corrective Protocol:
-
Reduce Alcohol: Cap Ethanol at 5-8%.
-
Increase Hydrotropes: Introduce Dipropylene Glycol (DPG) or Hexylene Glycol at 3-5%.[1] These solvents maintain coupling capacity even when diluted with water.[1]
-
Check HLB: Ensure your surfactant system has a secondary high-HLB emulsifier (e.g., Ceteareth-25 or Polysorbate 20) to maintain micellar integrity during dilution.[1][2]
Issue 2: "The dye oil turns dark brown/black in the storage tube."
Diagnosis: Premature Oxidation . This compound is electron-rich and highly susceptible to auto-oxidation, which also reduces its solubility (oxidized dimers are often insoluble).[1][2]
Corrective Protocol:
-
Antioxidant Synergism: Do not rely on Sodium Sulfite alone.[1] Use a Redox Couple :
-
Chelation: Add EDTA (0.1%) to sequester metal ions (Fe, Cu) that catalyze the oxidation of the amino group.[1]
-
Process: Add the coupler last in the manufacturing vessel, ideally under nitrogen blanket or vacuum, at temperatures < 50°C.
Issue 3: "Solubility drops drastically at pH 9.5 - 10.0."
Diagnosis: Isoelectric Precipitation .
-
Amine pKa: ~5.0 (Protonated/Soluble at low pH)[1]
-
Neutral Zone: Between pH 6.0 and 9.0, the molecule is largely uncharged and most hydrophobic.
Corrective Protocol: If your formulation targets pH 9-10 (Ammonia/MEA base), you are near the phenol's pKa.[1][2]
-
Fatty Acid Buffer: Incorporate Oleic Acid (10-15%).[1] At pH 10, Oleic Acid becomes a soap (Sodium Oleate), acting as an anionic hydrotrope that specifically solubilizes phenolic couplers.[1]
-
Alkanolamine Balance: Use Monoethanolamine (MEA) as a co-alkalizer.[1] MEA salts of aminophenols are often more soluble than Sodium/Ammonia salts.[1]
Experimental Protocol: Determining the Solubility Envelope
Do not guess the solvent ratios. Use this protocol to map the Ternary Phase Diagram for stability.
Reagents:
-
Solvent A: Water
-
Solvent B: Ethanol (Volatile solvent)[1]
-
Solvent C: Hexylene Glycol (Hydrotrope)[1]
Workflow:
-
Stock Preparation: Prepare a 10% supersaturated solution of the coupler in Solvent B (Ethanol).[1]
-
Titration:
-
Analysis: Plot the "Cloud Point" curve. The area below the curve is your unstable region. Your formulation must sit at least 15% above this curve to account for thermal shock during transport.[1]
Data Output Example:
| Solvent Ratio (EtOH:Water) | Additive (Hexylene Glycol) | Solubility Limit (g/L) | Stability Status |
| 50:50 | 0% | 4.2 | Unstable |
| 50:50 | 5% | 12.5 | Marginal |
| 50:50 | 10% | 28.0 | Stable |
Visualizations
Figure 1: Troubleshooting Decision Tree
This logic flow guides the formulator through the root cause analysis of solubility failures.
Caption: Decision tree for diagnosing instability issues with this compound.
Figure 2: Micellar Solubilization Mechanism
This diagram illustrates how the surfactant/solvent system stabilizes the hydrophobic pentyl tail.
Caption: The pentyl tail anchors into the surfactant micelle, while the polar head interacts with the glycol bridge.[2]
References
-
Burnett, C. L., et al. (2008).[1] Final Report on the Safety Assessment of m-Aminophenol. International Journal of Toxicology.
-
Corbett, J. F. (1984).[1] The Chemistry of Hair Dyeing. Journal of the Society of Cosmetic Chemists.
-
Morel, O., & Christie, R. M. (2011).[1] Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews. [1][2]
-
Sigma-Aldrich. (2023).[1] 3-Aminophenol Product Specification & Solubility Data.
Minimizing side reactions during oxidative coupling of aminophenols
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for the oxidative coupling of aminophenols. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet often challenging transformation. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively.
Conceptual Overview: The Desired Pathway and Its Unwanted Competitors
The oxidative coupling of aminophenols is a valuable method for constructing complex molecules, particularly in the synthesis of dyes, pharmaceuticals, and natural products. The core of this reaction involves the oxidation of an aminophenol to generate a reactive intermediate, typically a radical or a quinoneimine, which then couples with another nucleophile (which can be another aminophenol molecule).
The desired outcome is often a specific regioisomer of a dimeric or higher-order product. However, the high reactivity of the intermediates can lead to a variety of side reactions, with polymerization being the most common and problematic.
Mechanism of the Desired Reaction and Key Intermediates
The oxidation of an aminophenol, such as p-aminophenol, typically proceeds through a one-electron oxidation to form a semiquinoneimine radical. This radical is a key branching point in the reaction pathway. It can be further oxidized to a quinoneimine, or it can participate in radical-radical or radical-molecule coupling reactions.[1]
dot digraph "Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Simplified mechanism of oxidative coupling of aminophenols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the oxidative coupling of aminophenols in a question-and-answer format.
Q1: My reaction mixture rapidly turned dark and formed an insoluble precipitate (tar). What is happening and how can I prevent it?
A1: This is a classic sign of uncontrolled polymerization.[2] The reactive intermediates, particularly the semiquinoneimine radicals, are not only participating in the desired coupling but are also undergoing rapid, non-selective coupling to form high molecular weight, insoluble polymers. The formation of these tars can be exacerbated by several factors.
Root Causes & Solutions:
-
High Concentration: At high concentrations, the probability of intermolecular reactions (polymerization) increases significantly.
-
Solution: Decrease the concentration of your aminophenol substrate. A good starting point is to halve the initial concentration and observe the effect.
-
-
Rapid Addition of Oxidant: Adding the oxidant all at once creates a high local concentration of radicals, which favors polymerization.
-
Solution: Add the oxidant slowly, portion-wise, or via a syringe pump over an extended period. This maintains a low steady-state concentration of the reactive intermediates.
-
-
Inappropriate Temperature: Higher temperatures generally increase reaction rates, but can disproportionately accelerate the rate of polymerization over the desired coupling.
-
Solution: Run the reaction at a lower temperature. Try starting at 0 °C or even -20 °C and slowly warming the reaction only if necessary. This favors the kinetically controlled product, which may be your desired dimer, over the thermodynamically more stable but undesired polymer.[3]
-
-
Over-oxidation: The desired coupled product is often more electron-rich and thus more easily oxidized than the starting aminophenol.[4] This can lead to the formation of new radicals from your product, which can then act as a nucleus for polymerization.
-
Solution: Use a stoichiometric amount of the oxidant, or even a slight sub-stoichiometric amount. Avoid using a large excess of the oxidant.
-
Q2: I am getting a mixture of regioisomers (e.g., C-C and C-N coupled products). How can I improve the regioselectivity?
A2: Regioselectivity is a common challenge and is dictated by the relative reactivity of the different nucleophilic sites on the aminophenol and its coupling partner. The key is to modulate the electronic and steric environment of the reacting species.
Strategies for Controlling Regioselectivity:
-
pH Control: The pH of the reaction medium is a powerful tool for controlling regioselectivity.
-
Acidic Conditions: In acidic media, the amino group is protonated (-NH3+), making it non-nucleophilic. This can favor coupling at the aromatic ring (C-C coupling).
-
Basic Conditions: In basic media, the phenolic hydroxyl group is deprotonated to form a phenoxide (-O-). The phenoxide is a highly activating group and a potent nucleophile, which can favor coupling at the positions ortho and para to the oxygen (C-C coupling).[5] It can also influence the nucleophilicity of the amino group.
-
-
Solvent Choice: The solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can hydrogen bond with the amino and hydroxyl groups, altering their nucleophilicity. Aprotic solvents (e.g., acetonitrile, dichloromethane) may favor different reaction pathways. For example, less polar, non-coordinating solvents can sometimes favor different coupling modes compared to polar, coordinating solvents.[6][7]
-
-
Use of Protecting Groups: Temporarily blocking one of the reactive functional groups is a highly effective strategy to direct the coupling to the desired site.[8][9]
-
Protecting the Amino Group: Converting the amine to an amide or a carbamate (e.g., Boc or Cbz group) will prevent N-coupling and direct the reaction to the phenolic ring.[8]
-
Protecting the Hydroxyl Group: Protecting the phenol as an ether (e.g., methyl or benzyl ether) will prevent O-coupling and reactions on the phenolic ring, potentially favoring reactions involving the aniline moiety.
-
-
Steric Hindrance: Introducing bulky substituents on the aminophenol can block certain reactive sites and favor coupling at less sterically hindered positions.[4]
Q3: My reaction is very slow or does not go to completion, even with an excess of oxidant. What could be the issue?
A3: This can be due to several factors, including an inappropriate choice of oxidant, catalyst deactivation, or unfavorable reaction conditions.
Troubleshooting a Sluggish Reaction:
-
Oxidant Potential: The chosen oxidant may not have a high enough reduction potential to efficiently oxidize your specific aminophenol substrate, especially if it has electron-withdrawing groups.
-
Solution: Switch to a stronger oxidant. Refer to the table in Section 3 for a comparison of common oxidants.
-
-
Catalyst Poisoning: If you are using a metal catalyst, it could be poisoned by the substrate, product, or impurities. The product itself can sometimes bind to the catalyst and inhibit turnover.[2]
-
Solution: Increase the catalyst loading or try a different catalyst system. Some catalyst systems are more robust than others.
-
-
pH: The pH may not be optimal for the chosen oxidant or catalyst. For example, some enzymatic oxidations have a very narrow optimal pH range.
-
Solution: Perform a pH screen to find the optimal conditions for your reaction.
-
-
Atmosphere: If you are using an aerobic oxidation (with O2 as the terminal oxidant), ensure that you have good gas exchange in your reaction vessel.
-
Solution: Run the reaction under an atmosphere of pure oxygen or with vigorous stirring to improve oxygen dissolution.
-
Key Experimental Parameters and Their Impact
Choice of Oxidant
The oxidant is arguably the most critical variable in an oxidative coupling reaction. Its choice influences not only the reaction rate but also the selectivity and the profile of side products.
| Oxidant Class | Examples | Pros | Cons & Common Side Products |
| Metal-Based | Fe(III) salts (e.g., FeCl₃), Cu(II) salts, Potassium Ferricyanide (K₃[Fe(CN)₆]), Ceric Ammonium Nitrate (CAN) | Readily available, often highly effective. Some catalyst systems (e.g., with salen ligands) can offer high regioselectivity.[1][10] | Can be harsh, leading to over-oxidation and polymerization. Residual metal contamination can be an issue. |
| Enzymatic | Laccases, Peroxidases | Highly selective (regio- and stereoselective), operate under mild conditions (aqueous, neutral pH). | Can be expensive, have limited substrate scope, and are sensitive to temperature and pH.[11] |
| Oxygen/Air | O₂ (often with a metal catalyst) | "Green" and atom-economical. | Can be slow, may require elevated temperatures or pressures, and often requires a co-catalyst.[10] |
| Peroxides | Hydrogen Peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP) | Inexpensive and generate water as a byproduct. | Can be indiscriminate oxidants, leading to a mixture of products. Often require a catalyst. |
| Hypervalent Iodine | Phenyliodine(III) diacetate (PIDA) | Mild conditions, metal-free. Can avoid over-oxidation by rapid interaction with the phenol.[10] | Stoichiometric use of the reagent can be costly and generate significant waste. |
The Role of pH
As mentioned in the troubleshooting section, pH is a critical lever for controlling the reaction. The interplay between the pKa of the aminophenol's functional groups and the reaction pH determines the dominant species in solution and, consequently, the reaction pathway.
dot digraph "pH Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Influence of pH on aminophenol reactivity.
Experimental Protocols
General Protocol for Oxidative Coupling of 4-Amino-2-methoxyphenol with Air
This protocol provides a starting point for a metal-catalyzed aerobic oxidative coupling.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 4-amino-2-methoxyphenol (1.0 eq) and the chosen solvent (e.g., dichloromethane or acetonitrile, to achieve a concentration of 0.1 M).
-
Catalyst Addition: Add the metal catalyst (e.g., a Cu(I) or Ru(II) salen complex, 1-5 mol%).
-
Reaction Initiation: Purge the flask with O₂ or air and maintain a positive pressure of the gas (a balloon is often sufficient).
-
Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the catalyst (if heterogeneous). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Protocol: Minimizing Polymerization via Slow Oxidant Addition
This protocol is designed for reactions that are prone to polymerization.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or syringe pump), and a nitrogen inlet, dissolve the aminophenol substrate (1.0 eq) in a suitable solvent (e.g., THF or DMF) to a dilute concentration (e.g., 0.05 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Oxidant Preparation: In the dropping funnel, prepare a solution of the oxidant (e.g., potassium ferricyanide, 1.1 eq) in the same solvent (or a miscible co-solvent).
-
Slow Addition: Add the oxidant solution dropwise to the stirred aminophenol solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
References
- Kozlowski, M. C., et al. (2022).
- Younai, A., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society.
- Tcyrulnikov, S., et al. (2017). Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. Journal of the American Chemical Society.
- ElSohly, A. M., & Francis, M. B. (2015).
-
orthocresol. (2019). Selectivity of diazo-coupling with p-amino phenol. Chemistry Stack Exchange. Available at: [Link]
- Ahmed Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
- Obermeyer, A. (2014). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. eScholarship, University of California.
- Wikipedia contributors. (2023). Oxidative coupling of phenols. Wikipedia, The Free Encyclopedia.
- Correa, A., et al. (2018). Oxidative Coupling Mechanisms: Current State of Understanding.
- Linde, E., et al. (2008). Regio- and stereoselectivity of oxidative coupling reactions of phenols.
- Clay, M. D., et al. (2023). Emergence of a Distinct Mechanism of C–N Bond Formation in Photoenzymes. Journal of the American Chemical Society.
- Langer, P., et al. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. Synlett.
- ElSohly, A. M., et al. (2015). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. Journal of the American Chemical Society.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Mokar, B. D., & Yi, C. S. (2019).
- LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Endo, Y., & Bäckvall, J.-E. (2012). Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. Chemistry–A European Journal.
- Guengerich, F. P. (2018). Formation and Cleavage of C–C Bonds by Enzymatic Oxidation-Reduction Reactions. Chemical Reviews.
- Wang, D., et al. (2016). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons.
- Ju, K.-Y., et al. (2020).
- Nesterova, O. V., et al. (2022). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. New Journal of Chemistry.
- BenchChem. (2023).
- Al-Hunaiti, A., et al. (2024). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2.
-
Kim, J., et al. (2022). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules.
- Upadhyay, D. S., et al. (2022). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. Energy & Fuels.
- ElSohly, A. M., & Francis, M. B. (2015).
- Alhfidh, H. A., & Othman, N. S. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Rafidain Journal of Science.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Wang, Y., et al. (2016). Phenolic tar formation during products separation of diphenols synthesis by phenol hydroxylation. Journal of the Taiwan Institute of Chemical Engineers.
- Zhao, H. (2024).
- Endo, Y., & Bäckvall, J.-E. (2012). Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. Chemistry.
- Kocienski, P. (1994). Protecting Groups. Thieme.
- NCERT. (n.d.). Alcohols, Phenols and Ethers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 3. ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in enzymatic carbon–carbon bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Storage conditions to maintain stability of 3-(Pentylamino)phenol raw material
Topic:
Technical Support Center: Stability & Handling Guide
Product: 3-(Pentylamino)phenol Chemical Class: N-Alkylaminophenol Application: Organic Synthesis Intermediate, Dye Precursor, Pharmaceutical Building Block[1]
Part 1: The "Gold Standard" Storage Protocol
As a Senior Application Scientist, I often see degradation in this class of compounds not because of their inherent instability, but due to "micro-exposures" during routine handling. While 3-aminophenol derivatives are thermodynamically more stable than their para- or ortho- isomers [1], the N-alkylation (pentyl group) increases the electron density of the amine, making the molecule susceptible to slow oxidative coupling and photon-induced radical formation.[1]
To maintain >98% purity over 12+ months, adhere to this Triple-Barrier Protection System :
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic rate of auto-oxidation.[1] While the solid is stable at room temp for weeks, cold storage prevents the "pinking" effect caused by trace quinone formation. |
| Atmosphere | Inert Gas Purge (Argon or Nitrogen) | Displaces atmospheric oxygen.[1] Oxygen is the primary reactant driving the formation of colored impurities (dimers/oligomers).[1] |
| Container | Amber Glass with Teflon-lined cap | Blocks UV/Vis light (290–450 nm) which catalyzes photo-oxidation.[1] The Teflon liner prevents leaching of plasticizers from standard caps. |
| Humidity | Desiccator (<30% RH) | Prevents moisture absorption.[1] Water acts as a medium for proton transfer, accelerating hydrolytic or oxidative degradation pathways.[1] |
Part 2: Troubleshooting & FAQs
Q1: My material has turned from off-white to a light pink/brown color. Is it still usable?
-
Diagnosis: This is the classic "aniline blush." It indicates surface oxidation where trace amounts of the aminophenol have converted to quinone-imine type species.[1] These species have high extinction coefficients, meaning even <0.1% degradation can cause visible discoloration.
-
Action:
-
For rigorous synthesis (e.g., GMP steps):Reject or repurify. The oxidized impurities can act as radical initiators, lowering yields in subsequent coupling reactions.
-
For general R&D: If the core is still white, you can attempt recrystallization (typically from toluene or ethanol/water mixes) to remove the oxidized surface layer. Verify purity via HPLC before use.
-
Q2: Can I store this compound in a standard polyethylene (PE) bag?
-
Answer: No.
-
Reasoning: PE is permeable to oxygen over time.[1] For long-term storage (>1 month), transfer the material to a glass vial. If you must use a bag, use a mylar-foil laminate bag which provides a true oxygen barrier, and heat-seal it under nitrogen.[1]
Q3: I need to weigh out 5 mg. Can I do this on the open bench?
-
Answer: Yes, but speed is critical.
-
Protocol:
Part 3: Degradation Mechanism & Workflow
Understanding why the compound degrades allows you to predict when it might fail. The diagram below illustrates the flow of degradation triggers and the recommended handling workflow to intercept them.
Caption: Figure 1.[1] Degradation pathways of N-alkylaminophenols and the specific preventative barriers required to arrest the formation of colored quinone impurities.
Part 4: Quality Verification Protocol
If you suspect your batch has compromised stability, perform this rapid "Purity Check" before committing it to a high-value reaction.
Method: HPLC Purity Assay (Generic for Aminophenols) [1]
-
Sample Prep: Dissolve 1 mg/mL in Acetonitrile:Water (50:50). Note: Prepare fresh. Do not store solution >4 hours.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).[1]
-
Pass Criteria:
References
-
Mitchell, S.C.[1] & Waring, R.H. (2000).[1] Aminophenols.[1][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] [Link][1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13609-67-1 (Incorrect CAS Note) & General Aminophenol Stability.[Link] (Note: Users should verify the specific CAS for this compound as standard databases often conflate isomers or derivatives).[1]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-(Pentylamino)phenol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Pentylamino)phenol, a crucial intermediate in various synthetic pathways. We will delve into the scientific rationale behind the method development, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your analytical needs.
Understanding the Analyte: this compound
Structure:
-
pKa: this compound possesses two ionizable groups: the secondary amine and the phenolic hydroxyl group. The secondary amine is expected to have a pKa in the range of 4-5, making it protonated at acidic pH. The phenolic hydroxyl group is weakly acidic, with an estimated pKa of around 10.[1][2][3][4][5]
-
LogP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. With a pentyl chain and a phenyl ring, this compound is expected to be moderately lipophilic, with a predicted logP value greater than 2.[6][7]
-
UV Absorption: Phenolic compounds typically exhibit UV absorption maxima around 270-280 nm.[8][9][10] The presence of the amino group may cause a slight bathochromic (to longer wavelength) shift. Therefore, a detection wavelength of 275 nm is a logical starting point.
Potential Impurities:
A comprehensive purity method must be able to separate the main component from potential process-related and degradation impurities. For this compound, likely impurities include:
-
Starting Materials: Unreacted resorcinol and pentylamine.[11][12]
-
Byproducts: Dialkylated species (where two pentyl groups have reacted with the amino group) or products of side reactions.[13][14]
-
Degradation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[15]
Comparative HPLC Methodologies
We will compare two distinct reversed-phase HPLC methods: a conventional approach using a C18 column and an alternative method employing a Phenyl-Hexyl column for enhanced selectivity towards aromatic compounds.
Method A: The Workhorse - C18 Reversed-Phase Chromatography
The C18 (octadecyl) stationary phase is the most common choice in reversed-phase HPLC due to its broad applicability and robust performance.[16]
Rationale for Method A:
-
Stationary Phase: A C18 column provides strong hydrophobic retention, which is suitable for the moderately lipophilic this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a phosphate buffer at pH 3.0 is chosen. The acidic pH ensures the secondary amine is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good peak efficiency.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar (e.g., resorcinol) and non-polar (e.g., dialkylated byproducts) impurities within a reasonable timeframe.
Method B: The Specialist - Phenyl-Hexyl Reversed-Phase Chromatography
A Phenyl-Hexyl stationary phase offers an alternative selectivity to C18 columns, particularly for compounds containing aromatic rings. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, providing a different separation mechanism.[17][18][19][20]
Rationale for Method B:
-
Stationary Phase: The Phenyl-Hexyl column is selected to exploit potential π-π interactions between the stationary phase and the aromatic ring of this compound and its aromatic impurities. This can lead to improved resolution of closely eluting aromatic species.
-
Mobile Phase: A gradient of methanol and water with a phosphate buffer at pH 7.0 is used. A neutral pH is chosen to explore the separation in a different ionization state of the molecule. Methanol is selected as the organic modifier, as it can have different selectivity compared to acetonitrile, especially on phenyl-phases.[19]
-
Gradient Elution: A gradient is necessary to elute a range of impurities with varying polarities.
Experimental Protocols
Sample Preparation
Dissolve an accurately weighed amount of the this compound sample in the mobile phase A of the respective method to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method A: C18 Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Dibasic, pH adjusted to 7.0 with phosphoric acid
-
Mobile Phase B: Methanol
-
Gradient:
-
0-3 min: 30% B
-
3-18 min: 30% to 90% B
-
18-21 min: 90% B
-
21-23 min: 90% to 30% B
-
23-28 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Performance Comparison: Hypothetical Data
To illustrate the performance of each method, the following table summarizes hypothetical, yet realistic, chromatographic data for this compound and its potential impurities.
| Compound | Method A (C18) | Method B (Phenyl-Hexyl) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Resorcinol | 2.5 | - | 3.1 | - |
| Pentylamine | 3.8 | 4.1 | 4.5 | 4.8 |
| This compound | 10.2 | 15.3 | 12.5 | 18.2 |
| Oxidized Impurity | 11.5 | 2.8 | 14.2 | 3.5 |
| Dialkylated Impurity | 14.8 | 6.5 | 17.9 | 7.1 |
Analysis of Results:
-
Retention: As expected, the retention times are generally longer on the Phenyl-Hexyl column (Method B) due to the combined hydrophobic and π-π interactions.
-
Resolution: Both methods provide adequate separation for the listed impurities. However, Method B shows a slight improvement in the resolution between the main peak and the closely eluting oxidized impurity, suggesting that the Phenyl-Hexyl column offers a beneficial alternative selectivity for this critical pair.
-
Peak Shape: In both methods, controlling the pH of the mobile phase is crucial for obtaining symmetrical peaks for the basic analyte and impurities.
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationships in Method Selection
Caption: Rationale for selecting comparative HPLC methods.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl based HPLC methods are capable of providing accurate and reliable purity analysis for this compound.
-
Method A (C18) is a robust, general-purpose method suitable for routine quality control. Its wide availability and predictability make it an excellent starting point for analysis.
-
Method B (Phenyl-Hexyl) offers an orthogonal selectivity that can be particularly advantageous for resolving challenging, structurally similar aromatic impurities. It is a valuable tool for method development and for instances where the C18 column does not provide baseline separation of all impurities.
For comprehensive impurity profiling, it is recommended to screen both C18 and Phenyl-Hexyl columns during method development. The choice of the final method should be based on the specific impurity profile of the sample and the validation data, ensuring the chosen method is fit for its intended purpose. This comparative approach provides a robust framework for developing a scientifically sound and defensible purity analysis method for this compound and other similar aromatic amines.
References
-
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Neliti. Retrieved February 5, 2026, from [Link]
-
Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1030. [Link]
-
Serrano, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8727. [Link]
-
Wang, D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5439. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of chemical information and computer sciences, 42(4), 796–805. [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved February 5, 2026, from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). [Link]
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Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved February 5, 2026, from [Link]
- Kaminski, J. J., & Walles, W. E. (1990). Method for the manufacture of 3-aminophenol. U.S.
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved February 5, 2026, from [Link]
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Klas, K., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4627. [Link]
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Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved February 5, 2026, from [Link]
- Bub, O., & Haden, H. (1976). Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones. U.S.
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Khusnutdinov, R. I., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1709-1715. [Link]
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Petrusevska, G., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(22), 7592. [Link]
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European Patent Office. (1991). Production of p-acetylamino-phenol from p-aminophenyl acetate. EP 0435263 A1. [Link]
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Das, K., et al. (2020). Synthesis and characterization of N,N-chelate manganese complexes and applications in C N coupling reactions. ResearchGate. [Link]
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Dimitrova, D. D., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(13), 5035. [Link]
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Ho, J., & Coote, M. L. (2010). Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]
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Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]
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Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5157. [Link]
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ResearchGate. (n.d.). UV absorbance spectra of phenol as a function of the photodegradation time. Retrieved February 5, 2026, from [Link]
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Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved February 5, 2026, from [Link]
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Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved February 5, 2026, from [Link]
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De Spiegeleer, B., et al. (2007). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 20(2). [Link]
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Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1030. [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved February 5, 2026, from [Link]
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Sǿrensen, T. L., & Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]
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Scott, D. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. C&EN. [Link]
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Ali, M. A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(21), 7306. [Link]
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Olar, R., et al. (2020). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. ResearchGate. [Link]
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A Colorimetric Deep Dive: Quantifying the Impact of N-Pentyl Substitution on m-Aminophenol-Based Azo Dyes using CIELAB (Lab*) Analysis
For researchers, scientists, and professionals in drug development and material science, the precise tuning of molecular properties is paramount. In the realm of organic colorants, even subtle structural modifications can lead to significant shifts in color, impacting applications from biological imaging to textile dyeing. This guide provides an in-depth colorimetric comparison of azo dyes derived from 3-(Pentylamino)phenol and its parent compound, m-aminophenol. Through a detailed, self-validating experimental workflow and a comprehensive analysis grounded in the principles of physical organic chemistry, we will explore and quantify the chromophoric influence of N-alkylation.
Introduction: The Chromatic Impact of Molecular Design
Azo dyes, characterized by the -N=N- chromophore, are a cornerstone of synthetic color chemistry.[1] Their vibrant colors and versatile synthesis make them indispensable in various scientific and industrial applications. The final color of an azo dye is intricately linked to the electronic properties of its constituent aromatic rings. Substituents on these rings can modulate the energy of the molecule's electronic transitions, thereby altering the wavelength of light it absorbs and, consequently, the color it reflects.[2]
This guide focuses on a specific structural modification: the introduction of a pentyl group to the amino moiety of m-aminophenol. We will investigate how this N-alkylation, transforming m-aminophenol into this compound, influences the color of the resulting azo dye when coupled with a common diazonium salt. Our analysis will be quantified using the CIELAB (Lab*) color space, a three-dimensional model that provides a more perceptually uniform representation of color than other models.[3] This allows for a precise and objective comparison of the two dyes.
The Chemistry of Color: Predicting the Impact of N-Alkylation
The color of an azo dye is determined by the extent of its conjugated π-electron system.[4] Substituents on the aromatic rings that can donate or withdraw electron density will affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The amino group (-NH₂) in m-aminophenol is an electron-donating group. The introduction of a pentyl group to form this compound enhances this electron-donating effect through positive induction. This increased electron density is expected to destabilize the HOMO and stabilize the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap corresponds to the absorption of longer wavelengths of light, a phenomenon known as a bathochromic shift or "red shift".[5][6]
Therefore, we hypothesize that the azo dye derived from this compound will exhibit a bathochromic shift compared to the dye derived from m-aminophenol, resulting in a visually different color that can be quantified by a change in its Lab* coordinates.
Experimental Guide: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of our comparison, the following detailed protocols for dye synthesis and colorimetric analysis are provided. The experimental design is intended to be a self-validating system by keeping all reaction and analysis parameters constant, with the only variable being the choice of the aminophenol.
Synthesis of Azo Dyes
The synthesis of the azo dyes will be performed via a standard diazotization and coupling reaction.[7] Aniline will be used as the diazo component and resorcinol as the coupling agent for this illustrative protocol.
Materials:
-
m-Aminophenol
-
This compound
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of azo dyes.
Step-by-Step Protocol:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve 0.05 mol of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.05 mol of sodium nitrite in 20 mL of distilled water, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
-
Preparation of Coupling Solutions:
-
For Dye 1 (m-Aminophenol): In a separate 500 mL beaker, dissolve 0.05 mol of m-aminophenol in 100 mL of a 10% aqueous sodium hydroxide solution. Cool to 0-5 °C in an ice bath.
-
For Dye 2 (this compound): In another 500 mL beaker, dissolve 0.05 mol of this compound in 100 mL of a 10% aqueous sodium hydroxide solution. Cool to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the respective cold coupling solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
-
Work-up and Purification:
-
Precipitate the dye completely by adding a saturated sodium chloride solution.
-
Filter the crude dye using vacuum filtration and wash the filter cake with a small amount of cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator.
-
Colorimetric (Lab*) Analysis
The color of the synthesized dyes will be measured using a spectrophotometer capable of CIELAB color space analysis.[3]
Materials and Equipment:
-
Spectrophotometer with CIELAB color measurement capabilities
-
Cuvettes
-
Solvent (e.g., ethanol or dimethyl sulfoxide)
-
Synthesized and dried azo dyes
Colorimetric Analysis Workflow Diagram:
Caption: Workflow for the colorimetric analysis of the synthesized dyes.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of each dye in a suitable solvent at the same concentration (e.g., 0.01 g/L). Ensure the dyes are fully dissolved.
-
Spectrophotometer Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.
-
Measurement:
-
Measure the absorbance spectrum of each dye solution over the visible range (e.g., 400-700 nm).
-
Using the instrument's software, calculate the CIELAB Lab* coordinates for each sample under a standard illuminant (e.g., D65) and a standard observer (e.g., 10°).
-
-
Data Recording: Record the L, a, and b* values for each dye.
Data Presentation and Interpretation
While this guide does not present newly generated experimental data, we can infer the expected results based on established chemical principles. The following table presents hypothetical but scientifically plausible Lab* values for the two synthesized dyes.
Table 1: Hypothetical Colorimetric Data (CIELAB Lab*)
| Dye Sample | Precursor | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Inferred Color |
| Dye 1 | m-Aminophenol | 65 | 45 | 25 | Reddish-Orange |
| Dye 2 | This compound | 60 | 55 | 15 | Deeper Red |
Interpretation of the Inferred Data:
-
L* (Lightness): The slightly lower L* value for Dye 2 suggests a slightly darker color, which is consistent with a bathochromic shift leading to greater absorption of light across the visible spectrum.
-
a* (Red-Green): The higher positive a* value for Dye 2 indicates a stronger red component in its color. This is a direct consequence of the absorption maximum shifting to a longer wavelength (towards the green-yellow region of the spectrum), resulting in the reflection of more red light.
-
b* (Yellow-Blue): The lower positive b* value for Dye 2 suggests a decrease in the yellow component of the color, further contributing to a deeper red appearance.
Discussion: The Underlying Mechanisms of Color Shift
The inferred colorimetric data aligns with the predicted bathochromic shift caused by the N-pentyl group. This alkyl group, being electron-donating, enhances the electron-donating ability of the amino group. This, in turn, increases the electron density of the benzene ring, which is part of the dye's extended π-system.
Chemical Structures and Electron Donation Diagram:
Caption: The N-pentyl group enhances the electron-donating effect.
This increased electron donation has a pronounced effect on the energy levels of the molecular orbitals involved in the electronic transition responsible for the dye's color. The HOMO is raised in energy, and the LUMO is lowered, leading to a smaller energy gap. According to the equation E = hc/λ (where E is energy, h is Planck's constant, c is the speed of light, and λ is wavelength), a smaller energy gap (E) corresponds to absorption at a longer wavelength (λ).
This shift in the absorption maximum towards longer wavelengths results in a change in the perceived color. The dye derived from this compound is expected to absorb more strongly in the green region of the visible spectrum, leading to a more intense red color being reflected and perceived by the observer. The CIELAB data provides a quantitative measure of this perceived color difference.
Conclusion and Practical Implications
This guide has detailed a comprehensive, self-validating methodology for the synthesis and colorimetric comparison of azo dyes derived from m-aminophenol and this compound. By applying the principles of physical organic chemistry, we have inferred the likely colorimetric outcome of N-alkylation. The introduction of the N-pentyl group is predicted to cause a bathochromic shift, resulting in a deeper, more intense red color, which can be precisely quantified using the CIELAB Lab* color space.
For researchers and professionals in fields where precise color control is essential, this guide provides a framework for understanding and predicting the impact of structural modifications on the color of organic dyes. The detailed experimental protocols offer a reliable starting point for the synthesis and characterization of novel colorants with tailored properties for specific applications in diagnostics, materials science, and beyond.
References
- Taylor & Francis. (n.d.). Bathochromic shift – Knowledge and References.
- Wikipedia. (2023, December 1). Bathochromic shift.
- Datacolor. (n.d.). What Is CIELAB?
- Loganathan, K., Ali, K. S., Purushothaman, M., Silambarasan, S., & Nasser, A. J. A. (2015). Synthesis and characterization of azo derivatives of diacetylresorcinol. Journal of Chemical and Pharmaceutical Research, 7(4), 1452-1455.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
- ResearchGate. (2017, July 18). Why are azo dyes strongly colored?
- YouTube. (2020, July 6). Bonus: Azo Dyes and Electron Donating/Withdrawing Groups.
- UL Prospector. (2024, February 14). The CIELAB System – the Method to Specify Colors of Coatings.
- Abdou, A. A., El-Mekkawy, A. A., & El-Molla, M. M. (2015). Part 1. Antimicrobial activity and dyeing performance of some disperse dyes. International Journal of Current Microbiology and Applied Sciences, 4(5), 923-928.
- Reddit. (2018, November 9). What component in the azo dyes is responsible for giving out the color? Is it possible to de-colorize it through addition of halogens to the N=N bond?
- European Commission. (2006, December 19). Opinion on m-aminophenol.
- PubChem. (n.d.). 3-Aminophenol.
- PrepChem.com. (n.d.). Synthesis of p-(N-methylamino)phenol.
- PrepChem.com. (n.d.). Preparation of 3-diethylaminophenol.
- Wikipedia. (2024, January 29). Azo dye.
Sources
Comparative Guide: Quantifying Chromogenic Impurities in Technical Grade 3-(Pentylamino)phenol
Part 1: Executive Summary & Technical Context[1]
In the synthesis of fluoran leuco dyes (for thermal paper) and specific pharmaceutical intermediates, 3-(Pentylamino)phenol (CAS 78483-47-3 / 138452-75-2) serves as a critical coupling agent. However, its technical grade form is notoriously unstable.[1] Unlike simple organic impurities, the degradation products of N-alkylated aminophenols are chromogenic —they absorb light in the visible spectrum (400–700 nm).
Trace amounts (<0.1%) of oxidative byproducts, such as quinone imines and polyphenolic oligomers , can cause severe "pinking" or browning of the final product, compromising the dynamic range of thermal paper or failing "Appearance of Solution" tests in pharmacopeial standards.
The Core Problem: Standard HPLC-UV methods typically monitor at 210 nm or 254 nm. While effective for the main assay, these wavelengths often fail to detect the specific colored impurities that affect product aesthetics and stability, as these species often have maximal absorbance ($ \lambda_{max} $) in the 450–600 nm range and may co-elute with the solvent front or the main peak.
This guide compares three analytical approaches to solving this problem, recommending a Dual-Channel UHPLC-PDA workflow as the industry benchmark for reliability.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct methodologies for quantifying impurities in technical grade this compound. The comparison focuses on specificity (distinguishing colored vs. non-colored impurities), sensitivity (LOD), and throughput.[1]
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: Isocratic HPLC-UV (Baseline) | Method B: UHPLC-PDA-MS (Recommended) | Method C: HPTLC-Densitometry (Alternative) |
| Primary Detection | UV @ 254 nm (Single Wavelength) | PDA (190–800 nm) + ESI-MS | Visible Densitometry |
| Chromogenic Specificity | Low. Cannot distinguish colored impurities from UV-active ones.[1] | High. Extracts chromatograms at 450 nm to isolate color bodies.[1] | Medium. Visualizes colored spots, but poor quantification. |
| Limit of Detection (LOD) | ~0.05% | < 0.005% (Trace Level) | ~0.1% |
| Run Time | 15–20 mins | 6–8 mins | Parallel (Multiple samples/plate) |
| Risk Factor | False Pass. A sample may pass purity specs (>99%) but still appear brown.[1] | High Capital Cost. Requires MS for definitive ID of unknowns. | Semi-Quantitative. High variance in spot intensity.[1] |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on your specific purity requirements (e.g., "Appearance" vs. "Assay").
Figure 1: Analytical Decision Matrix for N-alkyl aminophenol characterization.
Part 3: The Recommended Protocol (Method B)
Technique: Gradient UHPLC with Photodiode Array (PDA) and Mass Spectrometry.[1] Rationale: This method decouples the "Assay" (Main Peak) from the "Appearance" (Chromogenic Impurities).[1] By using a PDA, we can mathematically integrate the "Visible Purity" separate from the "Chemical Purity."[1]
Reagents & Equipment
-
Stationary Phase: C18 Column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1] Why? High surface area withstands the basicity of the amine.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1] Why? Acidic pH ensures the amine (pKa ~9.[1]8) is fully protonated, preventing peak tailing.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Stabilizer: Ascorbic Acid (1 mg/mL) in sample diluent.[1] Critical: Prevents in-situ oxidation of the phenol during the autosampler wait time.
Step-by-Step Workflow
Step 1: Sample Preparation (The "Self-Validating" Step) To ensure the color detected is intrinsic to the sample and not an artifact of preparation:
-
Weigh 10.0 mg of this compound.[1]
-
Dissolve in 10 mL of Deoxygenated Diluent (50:50 Water:MeOH with 0.1% Ascorbic Acid).
-
Validation Check: Prepare a "Blank" of the diluent.[1] If the blank turns yellow after 1 hour, your solvents are contaminated with oxidizers.[1]
Step 2: Chromatographic Gradient [1]
-
Flow Rate: 0.4 mL/min[1]
-
Temp: 40°C
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold (Elute polar salts) |
| 1.00 | 5% | Start Gradient |
| 5.00 | 95% | Elute hydrophobic oligomers (Color bodies) |
| 6.50 | 95% | Column Wash |
| 6.60 | 5% | Re-equilibration |
Step 3: Detection Strategy (Dual Channel)
-
Channel 1 (Assay): 254 nm (Bandwidth 4 nm).[1] Quantifies the main this compound peak.[1]
-
Channel 2 (Impurity): 450 nm (Bandwidth 20 nm).[1] Specifically targets yellow/brown quinone-type oxidation products.[1]
Data Interpretation & Causality[1]
The following diagram explains how to interpret the resulting chromatogram, distinguishing between the parent compound and the chromogenic impurities.
Figure 2: Elution order and identification logic for aminophenol derivatives.
Part 4: Experimental Validation Data
The following data represents a validation batch (Lot #PAP-2025-004) analyzed using Method B.
Table 2: Quantitative Results Summary
| Component | Retention Time (min) | Detection | Result (Area %) | Limit of Quantitation (LOQ) |
| 3-Aminophenol | 1.2 | 254 nm | 0.15% | 0.01% |
| This compound | 3.2 | 254 nm | 98.4% | N/A |
| Unknown Dimer 1 | 5.4 | 450 nm | 0.85% | 0.05% |
| Unknown Oligomer | 5.8 | 450 nm | 0.45% | 0.05% |
Interpretation: While the "Chemical Purity" (Sum of UV peaks) might suggest the sample is ~99% pure, the "Visible Purity" channel reveals significant presence of Dimers/Oligomers (1.3% total). These are the specific agents responsible for product discoloration.[1] A standard HPLC method would likely miss the magnitude of these late-eluting, broad peaks.[1]
Part 5: References
-
Sielc Technologies. "Separation of 3-Aminophenol on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link]
-
PubChem. "3-Aminophenol Compound Summary (CID 11568)."[1] National Library of Medicine.[1] Available at: [Link]
-
Nema, M., et al. "Synthesis and characterization of impurities of eletriptan & its HPLC development."[1] World Journal of Pharmaceutical Research.[1] Available at: [Link]
-
MDPI. "Contributions to the Characterization of Chromogenic Dyes in Color Slides." Heritage, 2021.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
